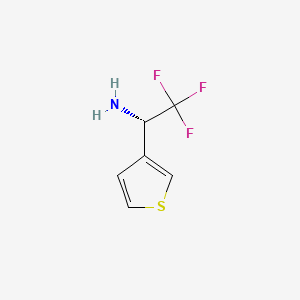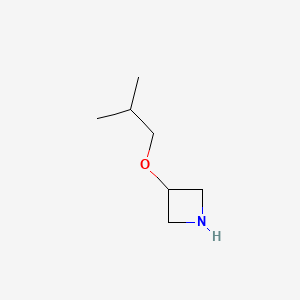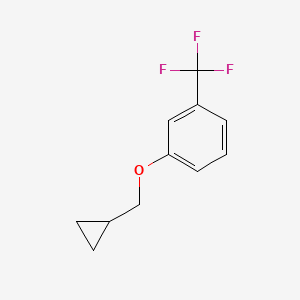
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene” is a benzene derivative with a trifluoromethyl group (-CF3) and a cyclopropylmethoxy group (-OCH2Cyclopropyl) attached to it. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the cyclopropylmethoxy group onto a benzene ring. Trifluoromethylation is a well-studied area of chemistry, and there are several methods available, including radical trifluoromethylation . The introduction of the cyclopropylmethoxy group might involve the reaction of a cyclopropylmethyl halide with a phenol derivative.
Chemical Reactions Analysis
The trifluoromethyl group is quite stable but can be involved in certain reactions under specific conditions . The cyclopropyl ring is strained and can undergo ring-opening reactions. The ether linkage (-O-) between the benzene ring and the cyclopropyl group can potentially be cleaved in the presence of strong acids or bases.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups on the benzene ring. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes if it’s intended for use in a biological context .
Applications De Recherche Scientifique
C–F Bond Functionalization in Organic Synthesis
The C–F bond is the strongest single bond in organic compounds, making it a challenging task to study its activation in organic synthesis . Trifluoromethyl-containing compounds, such as “1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene”, have three equivalent C–F bonds. These compounds constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Over the past decades, significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
Trifluoromethylation in Pharmaceuticals, Agrochemicals, and Materials
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation involve the use of carbon-centered radical intermediates . The trifluoromethyl group in “1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene” could potentially be involved in such reactions.
Propriétés
IUPAC Name |
1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFJZXZWCYIMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682170 |
Source


|
| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
CAS RN |
1257665-22-7 |
Source


|
| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



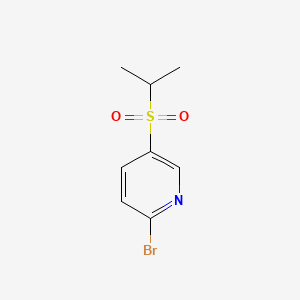
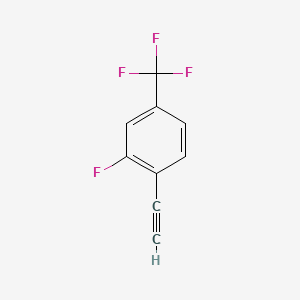


![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

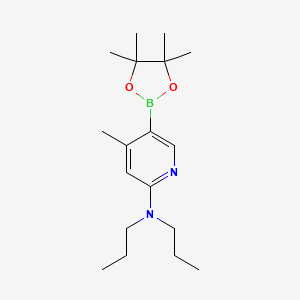

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)
